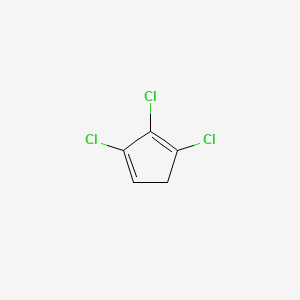

Trichlorocyclopentadiene

Description

Historical Context of Halogenated Cyclopentadienes in Chemical Inquiry

The study of halogenated cyclopentadienes has been a significant area of chemical research for decades, largely driven by their utility as versatile building blocks in organic synthesis. A prominent member of this class, Hexachlorocyclopentadiene (B6142220) (HCCP), served as a foundational reactant for the production of a wide array of cyclodiene insecticides. wikipedia.orgsigmaaldrich.comnist.gov The synthesis of these pesticides, including notable compounds like Aldrin, Dieldrin, Isodrin, and Endrin, often began with the condensation of Hexachlorocyclopentadiene with other molecules. wikipedia.orgcdc.govchemeo.comlgcstandards.com For instance, the production of Endrin involves the condensation of Hexachlorocyclopentadiene with vinyl chloride, followed by a reaction with cyclopentadiene (B3395910) to form Isodrin, which is then epoxidized. wikipedia.org This historical utility in creating agrochemicals cemented the importance of halogenated cyclopentadienes in industrial and academic chemical inquiry. ca.gov

Contemporary Academic Significance and Research Trajectories of Trichlorocyclopentadiene

This compound itself is a subject of contemporary research, valued for its specific reactivity and emerging environmental relevance. As a cyclic diene, it is an excellent reactant in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgrsc.orgsigmaaldrich.com This [4+2] cycloaddition reaction is fundamental in organic synthesis for creating complex cyclic molecules. iitk.ac.in Research has shown that this compound can react with dienophiles, or even with itself or other cyclopentadiene derivatives, to produce norbornene structures, which are precursors to various polymers and specialized materials. rsc.org

In the field of organometallic chemistry, this compound has been used in the synthesis of new complexes. For example, it has been used as a precursor to create trichlorocyclopentadienyl titanium dithiocarbamate (B8719985) complexes. sioc-journal.cn

A significant and recent trajectory of research involves the environmental presence of this compound. It has been identified as a halogenated cyclopentadiene (HCPD) disinfection byproduct (DBP) found in chloraminated and chlorinated drinking water. researchgate.net The formation of such byproducts is a major area of environmental science and water quality research, focusing on their detection and the conditions that lead to their formation. researchgate.netontosight.ai The compound can exist as a mixture of isomers, including 1,2,3-trichlorocyclopentadiene, depending on the position of the chlorine atoms on the cyclopentadiene ring. ontosight.ai Theoretical studies using density functional theory (DFT) have also been employed to investigate molecular rearrangements in this compound derivatives, such as chlorine shifts, providing insight into their stability and reactivity. acs.orgresearchgate.net

Interactive Data Table: Properties of 1,2,3-Trichlorocyclopentadiene

| Property | Value | Source |

| IUPAC Name | 1,2,3-trichlorocyclopenta-1,3-diene | nih.gov |

| Molecular Formula | C₅H₃Cl₃ | nih.gov |

| Molecular Weight | 169.43 g/mol | nih.gov |

| CAS Number | 77323-84-3 | nih.govechemportal.orgcas.org |

| Canonical SMILES | C1C=C(C(=C1Cl)Cl)Cl | nih.gov |

| InChI Key | XNDOHPGHNCJWSF-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

77323-84-3 |

|---|---|

Molecular Formula |

C5H3Cl3 |

Molecular Weight |

169.43 g/mol |

IUPAC Name |

1,2,3-trichlorocyclopenta-1,3-diene |

InChI |

InChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2 |

InChI Key |

XNDOHPGHNCJWSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Trichlorocyclopentadiene and Its Congeners

Direct Chlorination Strategies for Cyclopentadiene (B3395910) Scaffolds

Direct chlorination is a primary route to chlorinated cyclopentadienes, proceeding through mechanisms that are highly dependent on the reaction phase and conditions. The high reactivity of the cyclopentadiene ring's conjugated double bonds allows for both addition and substitution reactions. researchgate.net

Gas-phase chlorination of cyclopentadiene and other saturated hydrocarbons typically involves high-temperature conditions where reactions proceed through free-radical mechanisms. wvu.edursc.org In this environment, chlorine molecules (Cl₂) dissociate into highly reactive chlorine radicals (Cl•). These radicals can then abstract hydrogen atoms from the cyclopentadiene molecule, creating a cyclopentadienyl (B1206354) radical. Subsequent reaction with another chlorine molecule can yield a chlorinated cyclopentadiene and another chlorine radical, propagating the chain reaction.

The process is generally non-selective, leading to a mixture of chlorinated products with varying degrees of substitution. The final product distribution is influenced by factors such as temperature, pressure, and the molar ratio of reactants. While gas-phase reactions are fundamental in industrial processes, controlling the reaction to selectively produce trichlorocyclopentadiene is challenging due to the high energy of the system, which favors the formation of more highly chlorinated species like hexachlorocyclopentadiene (B6142220) or even fragmentation of the carbon skeleton. wvu.edu

Solution-phase chlorination offers greater control over reaction conditions compared to gas-phase methods, making it a more common approach for targeted synthesis. A notable procedure involves a two-stage process for the direct chlorination of cyclopentadiene in the liquid phase. chemicalpapers.com This method is designed to manage the strongly exothermic nature of chlorine addition to cyclopentadiene's double bonds. google.com

Stage 1: Addition Reactions. In the first stage, cyclopentadiene is treated with a mixture of chlorine (Cl₂) and hydrogen chloride (HCl) in a cooled reactor. chemicalpapers.com The low temperature, which can range from -50 to 80 °C, facilitates the addition of HCl and Cl₂ across the double bonds to form intermediates like trichlorocyclopentane and tetrachlorocyclopentane. chemicalpapers.comgoogle.com This step is crucial for preventing polymerization and controlling the exothermic reaction. chemicalpapers.comgoogle.com

Stage 2: Substitution Reactions. The mixture of chlorinated alkanes is then transferred to a second, heated reactor. chemicalpapers.com At elevated temperatures, further reaction with chlorine leads to dehydrochlorination and substitution, ultimately yielding a mixture of polychlorinated cyclopentadienes. chemicalpapers.com This process can be run continuously and, with theoretical chlorine consumption, can result in a quantitative yield of chlorinated products. chemicalpapers.com

Alternative solution-phase methods have utilized alkaline solutions of sodium hypochlorite, although this can lead to a complex mixture of halogenated compounds and yields of the desired product around 50%. google.com

Table 1: Comparison of Solution-Phase Chlorination Parameters

| Parameter | Stage 1 (Addition) | Stage 2 (Substitution) | Reference |

|---|---|---|---|

| Primary Reactants | Cyclopentadiene, Cl₂, HCl | Trichloro/Tetrachlorocyclopentane, Cl₂ | chemicalpapers.com |

| Temperature | Cooled (-50 to 80 °C) | Heated | chemicalpapers.comgoogle.com |

| Reaction Type | Addition | Substitution / Dehydrochlorination | chemicalpapers.com |

| Key Objective | Control of exothermic reaction | Formation of unsaturated chlorinated ring | chemicalpapers.comgoogle.com |

Synthesis of Specific this compound Isomers

The direct chlorination of cyclopentadiene typically produces a mixture of isomers, including 1,2,3-trichlorocyclopentadiene and 1,2,4-trichlorocyclopentadiene. ontosight.ai The synthesis of a single, specific isomer is a significant challenge. The distribution of isomers is governed by both kinetic and thermodynamic factors, and the isomers can interconvert under certain conditions.

Theoretical studies using density functional theory (DFT) have provided insight into the mechanisms of these isomerizations. acs.orgresearchgate.netresearchgate.net For instance, the interconversion between different chlorinated cyclopentadienes can occur via ontosight.ainih.gov-sigmatropic shifts, where a chlorine atom migrates from one carbon to another. researchgate.net Calculations on 1,5,5-trichlorocyclopentadiene have been performed to determine the activation energies for such chlorine shifts. acs.orgresearchgate.net These studies help explain the observed product ratios and suggest that controlling reaction temperature and time can influence the isolation of a desired isomer. For example, a thermodynamically favored isomer might be obtained under equilibrium conditions (higher temperature, longer reaction time), while a kinetically favored product might be accessible under milder conditions. nih.gov

Table 2: Calculated Activation Energies for Sigmatropic Shifts in Chlorinated Cyclopentadienes

| Compound | Shift Type | Calculated Activation Energy (ΔE⧧) | Computational Method | Reference |

|---|---|---|---|---|

| 1,5,5-Trichlorocyclopentadiene | ontosight.ainih.gov Chlorine Shift | Data not specified, but studied | DFT (Becke3LYP/6-311G**) | acs.orgresearchgate.net |

| Cyclopentadiene (for comparison) | ontosight.ainih.gov Hydrogen Shift | ~25 kcal/mol (in vacuum) | B3LYP/6-31++G(d,p) | researchgate.net |

Preparation of Highly Substituted Cyclopentadiene Analogs

The synthetic methodologies used for this compound can be extended to produce more highly substituted analogs, such as hexachlorocyclopentadiene (HCCP) and hexaarylcyclopentadienes.

The synthesis of HCCP can be achieved through exhaustive chlorination of cyclopentadiene, often using the multi-stage liquid-phase process described previously, but driven to completion with excess chlorine and higher temperatures. google.com HCCP is a key starting material for the synthesis of many other complex molecules. metu.edu.tr

A more advanced strategy for creating highly substituted analogs is the direct perarylation of cyclopentadiene. chemrxiv.orgrsc.org In a modern approach, hexaarylcyclopentadienes can be synthesized in a single step through a copper(I)-catalyzed reaction under microwave activation. chemrxiv.orgrsc.org This method allows for the formation of six new carbon-carbon bonds in one operation, starting from a convenient source of the cyclopentadienide (B1229720) anion (like zirconocene (B1252598) dichloride) and various aryl iodides. chemrxiv.orgrsc.org This powerful technique provides access to complex, propeller-shaped molecules that are precursors to advanced materials. chemrxiv.org

Table 3: Synthesis of Hexaarylcyclopentadiene via Copper Catalysis

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Cyclopentadiene source (e.g., Zirconocene dichloride), Aryl iodide | chemrxiv.orgrsc.org |

| Catalyst | Copper(I) source | chemrxiv.orgrsc.org |

| Conditions | Microwave activation | chemrxiv.orgrsc.org |

| Key Transformation | Formation of six C-C bonds in a single operation (Perarylation) | chemrxiv.orgrsc.org |

| Product | Hexaarylcyclopentadiene | chemrxiv.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The traditional methods for synthesizing chlorinated compounds often conflict with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances. nih.govacs.org The direct chlorination of cyclopentadiene, for example, uses stoichiometric amounts of chlorine gas, a hazardous substance, and can produce significant amounts of HCl and unwanted chlorinated byproducts as waste.

Applying green chemistry principles to the synthesis of this compound involves several potential improvements:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. acs.org Developing a selective catalytic process that could use a safer chlorine source (e.g., a solid N-chloro compound) and be regenerated would be a significant improvement over traditional methods.

Solvent-Free Conditions: Eliminating volatile organic solvents reduces waste and environmental impact. mdpi.comresearchgate.net One green approach is to perform reactions under solvent-free conditions, for instance by heating a mixture of dicyclopentadiene (B1670491) (which cracks in situ to form monomeric cyclopentadiene) with a dienophile or reactant. researchgate.net Other techniques like mechanochemical grinding or using greener solvents like water, where applicable, could also reduce the environmental footprint. mdpi.comrsc.org

Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes energy consumption. acs.org The need for cooled reactors in the initial stage of solution-phase chlorination and heated reactors in the second stage represents a significant energy demand. chemicalpapers.comgoogle.com The development of efficient catalytic systems that operate under milder conditions is a key goal for a greener process.

Iii. Reaction Mechanisms and Chemical Transformations of Trichlorocyclopentadiene

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. Trichlorocyclopentadiene, with its conjugated π-system, readily engages in such reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a conjugated diene and a substituted alkene (the dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org This [4+2] cycloaddition is a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.org this compound serves as the four-π-electron component (diene) in these reactions.

The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Dienophiles with electron-withdrawing groups are particularly effective, as this electronic characteristic enhances the interaction with the diene. libretexts.org Highly reactive dienophiles for reactions with cyclopentadienes include compounds like maleic anhydride (B1165640) and benzoquinone. libretexts.org The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wvu.edu

Formation of Norbornene Derivatives

When a cyclic diene such as this compound is used in a Diels-Alder reaction, the resulting product is a bicyclic system. wvu.edu Specifically, the reaction yields norbornene derivatives, which are characterized by a cyclohexene ring bridged by a methylene (B1212753) group. This structural motif is a common scaffold in the synthesis of complex organic molecules and polymers.

The reaction between cyclopentadiene (B3395910) and various dienophiles is a well-established method for producing a wide range of norbornene derivatives. For example, the reaction of cyclopentadiene with maleic anhydride occurs rapidly at room temperature to form a bicyclic adduct. wvu.edu The stereochemistry of the reaction is highly controlled, typically favoring the formation of the endo product due to favorable secondary orbital interactions in the transition state. libretexts.orglibretexts.org

| Diene | Dienophile | Product Type | Key Features |

|---|---|---|---|

| This compound | Maleic Anhydride | Chlorinated Norbornene Adduct | Reaction is typically rapid and stereospecific, favoring the endo isomer. libretexts.orgwvu.edu |

| This compound | 1,3-Butadiene | Chlorinated Vinyl Norbornene | Used in the synthesis of specialty monomers like 5-vinyl-2-norbornene (B46002) (VNB). latech.edu |

| This compound | Ethylene | Chlorinated Norbornene | Forms the basic chlorinated norbornene scaffold. Ethylene itself is a sluggish dienophile. libretexts.org |

Self-Polymerization Pathways

Cyclopentadiene and its derivatives are known to undergo self-dimerization at room temperature through a Diels-Alder reaction. libretexts.org In this process, one molecule of the cyclopentadiene acts as the diene, while a second molecule functions as the dienophile. libretexts.org This reaction results in the formation of dicyclopentadiene (B1670491). Further cycloaddition reactions can occur between dicyclopentadiene and another molecule of cyclopentadiene to form tricyclopentadiene, a high-energy-density fuel candidate. daneshyari.com The formation of these oligomers is a characteristic feature of cyclopentadiene chemistry.

Intramolecular Rearrangement Mechanisms

In addition to participating in intermolecular reactions, this compound can undergo intramolecular rearrangements. These processes involve the migration of atoms or groups within the molecule, leading to isomeric structures. These rearrangements are often pericyclic reactions, proceeding through cyclic transition states.

Chlorine Atom Shift Dynamics

Intramolecular migrations of chlorine atoms around the cyclopentadiene ring can occur via sigmatropic rearrangements. researchgate.net A researchgate.netnih.gov-sigmatropic shift is a common pathway for such migrations in chlorinated cyclopentadienes. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the transition states and activation energies for these chlorine shifts. nih.gov

Research has shown that the 1,5-sigmatropic shift of a chlorine atom is similar to that of a hydrogen atom in the cyclopentadiene system. researchgate.net These rearrangements can be influenced by factors such as temperature and the substitution pattern on the ring. The migration of chlorine atoms is a key process that can lead to the formation of different constitutional isomers of polychlorinated cyclopentadienes.

Hydrogen Atom Shift Processes

Similar to chlorine shifts, hydrogen atoms can also migrate around the cyclopentadiene ring through researchgate.netnih.gov-sigmatropic shifts. nih.gov These symmetry-allowed thermal reactions, however, often face significant energy barriers due to structural constraints within the ring system. nih.gov For the parent 1,3-cyclopentadiene, the activation energy for a researchgate.netnih.gov hydrogen shift has been calculated to be substantial. nih.gov

Electron Transfer Mechanisms in Halogenated Systems

Electron transfer (ET) is a fundamental process in the reactions of many halogenated hydrocarbons. In systems containing chlorinated alkenes, single electron transfer (SET) can initiate reactions by forming radical intermediates. For polychlorinated ethylenes, the first electron transfer often leads to the formation of a chlorinated radical and a chloride ion. Subsequent reactions of the radical species can then occur. Generally, highly chlorinated alkenes are more readily reduced, indicating that the presence of multiple chlorine atoms can facilitate electron transfer processes. researchgate.net

While specific studies on the electron transfer mechanisms of this compound are not extensively detailed in the available literature, the principles observed in other polychlorinated systems offer valuable insights. The chlorine atoms on the cyclopentadiene ring are expected to influence its redox potential, making it susceptible to reactions initiated by electron transfer under appropriate conditions.

Electrophilic and Nucleophilic Reaction Pathways

Electrophilic Reactions:

The double bonds in the cyclopentadiene ring can, in principle, react with electrophiles. In a typical electrophilic addition to an alkene, the π electrons of the double bond attack an electrophilic species. libretexts.org However, the reactivity of alkenes in electrophilic additions is significantly reduced by the presence of electron-withdrawing substituents. acs.org The chlorine atoms in this compound are strongly electron-withdrawing, which deactivates the double bonds towards attack by electrophiles.

The general mechanism for the addition of a halogen (X₂) to an alkene often proceeds through a cyclic halonium ion intermediate, which typically results in anti-addition of the two halogen atoms across the double bond. libretexts.orgyoutube.com

Nucleophilic Reactions:

The electron-deficient nature of the carbon atoms in this compound, due to the inductive effect of the chlorine atoms, makes the compound a potential substrate for nucleophilic attack. Nucleophilic substitution reactions on chlorinated hydrocarbons, such as polyvinyl chloride (PVC), are known to occur, often in competition with elimination reactions (dehydrochlorination). researchgate.net In the case of polychlorinated biphenyls (PCBs), their reactivity in nucleophilic substitutions is influenced by the number and position of chlorine atoms. nih.gov For this compound, a strong nucleophile could potentially displace one of the chlorine atoms.

The general pathways for nucleophilic aromatic substitution, which may offer some mechanistic parallels, include the addition-elimination mechanism (via a Meisenheimer complex) and the elimination-addition mechanism (via a benzyne (B1209423) intermediate). youtube.com

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Attacking Species | General Features for Chlorinated Systems |

| Electrophilic Addition | Electrophile (e.g., Br⁺) | Deactivated by electron-withdrawing chlorine atoms. May proceed via a cyclic halonium ion. |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻) | Favored by the electron-deficient nature of the carbon atoms. Competes with elimination reactions. |

Concerted and Stepwise Mechanisms in Chlorinated Hydrocarbon Transformations

The distinction between concerted and stepwise mechanisms is crucial in understanding the transformations of chlorinated hydrocarbons, particularly in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a key reaction of conjugated dienes and is prototypically a concerted process. wikipedia.org In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state without the formation of an intermediate. wikipedia.org

For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. wvu.edu The reactivity of the diene and the dienophile is influenced by their electronic properties; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction in a normal-demand Diels-Alder reaction. masterorganicchemistry.com Given the electron-withdrawing nature of the chlorine substituents, this compound would be expected to be a relatively electron-poor diene.

While the Diels-Alder reaction is generally considered concerted, stepwise mechanisms involving diradical or zwitterionic intermediates can also occur, particularly when the formation of a stable intermediate is possible. The table below outlines the key differences between these mechanisms.

| Mechanism | Key Characteristics | Intermediates |

| Concerted | Single transition state; all bonds form and break simultaneously. | None |

| Stepwise | Multiple transition states and at least one intermediate. | Diradical, zwitterion, or carbocation/carbanion |

Iv. Advanced Spectroscopic Characterization of Trichlorocyclopentadiene and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, investigates the vibrational modes of a molecule. These vibrations are quantized and correspond to specific energies, which are dependent on the bond strength, bond angle, and the mass of the atoms involved. Consequently, the resulting spectrum serves as a unique molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. In Trichlorocyclopentadiene, key vibrational modes include the stretching and bending of C-H, C=C, and C-Cl bonds.

The C=C stretching vibrations of the conjugated diene system are expected to produce strong absorption bands in the 1600-1650 cm⁻¹ region. The exact position is influenced by substitution and conjugation. The C-H stretching vibrations for the olefinic protons (=C-H) typically appear above 3000 cm⁻¹, while those for any saturated C-H bonds would be found just below 3000 cm⁻¹. The most characteristic signals for this compound are the C-Cl stretching vibrations. These are typically strong and found in the fingerprint region, generally between 600 and 800 cm⁻¹. For instance, in chlorinated rubber, a C-Cl stretch is observed around 735 cm⁻¹ researchgate.net. The presence of multiple chlorine atoms can lead to several distinct C-Cl stretching bands due to symmetric and asymmetric vibrational modes.

Table 1: Representative FTIR Vibrational Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H | Stretching | 3010 - 3100 | Medium |

| C=C | Stretching | 1600 - 1650 | Medium-Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Note: The values presented are typical ranges and can shift based on the specific isomer and molecular environment.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For example, the C=C double bond stretching in the cyclopentadiene (B3395910) ring is expected to produce a strong and sharp signal in the Raman spectrum.

Table 2: Expected Raman Shifts for Key Vibrations in this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H | Stretching | 3010 - 3100 | Medium |

| C=C | Stretching | 1600 - 1650 | Strong |

| Ring Breathing | Symmetric Stretch | 900 - 1200 | Strong |

Note: These are estimated ranges based on related compounds. Specific values depend on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It is based on the magnetic properties of atomic nuclei (such as ¹H and ¹³C), which are influenced by their local electronic environment.

For a specific isomer of this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative ratios (via integration), and their connectivity (via spin-spin coupling). Olefinic protons on the double bonds would resonate at a lower field (higher ppm) compared to any allylic protons. The electronegative chlorine atoms would deshield nearby protons, causing their signals to shift further downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton. It distinguishes between sp²-hybridized carbons of the double bonds and any sp³-hybridized carbons. Carbons bonded directly to chlorine atoms would experience a significant downfield shift. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and establish the complete bonding network of the specific isomer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Carbon/Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Olefinic (=C-H) | 5.5 - 7.0 |

| ¹H | Allylic (C-CH -Cl) | 4.0 - 5.5 |

| ¹³C | Olefinic (C=C) | 110 - 140 |

| ¹³C | Olefinic, chlorinated (C=C-Cl) | 120 - 150 |

Note: These are estimated chemical shift ranges. Actual values are highly dependent on the specific isomer and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated diene system in this compound is the primary chromophore responsible for UV absorption. The absorption of UV radiation promotes electrons from a lower-energy bonding or non-bonding molecular orbital to a higher-energy anti-bonding orbital.

The most likely transition to be observed in the accessible UV range (200-400 nm) is a π → π* transition, involving the π-electrons of the conjugated double bonds youtube.com. For the parent compound, 1,3-cyclopentadiene, the π → π* transition occurs with a maximum absorption (λmax) around 238 nm. The presence of chlorine atoms as substituents on the cyclopentadiene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax. This is due to the influence of the chlorine atoms' lone pairs of electrons, which can extend the conjugation of the system. The specific λmax would be characteristic of the substitution pattern of the particular isomer.

Table 4: Expected UV-Vis Absorption Data for Cyclopentadiene Derivatives

| Compound | Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|---|

| 1,3-Cyclopentadiene | Conjugated Diene | π → π* | ~238 |

Note: The λmax for this compound is an estimation based on substituent effects.

Hyperspectral Imaging Techniques for Related Analytical Challenges

Hyperspectral imaging (HSI) is a powerful analytical technique that combines conventional imaging and spectroscopy. It acquires a "hypercube" of data, where each pixel in the image contains a full spectrum (e.g., in the visible and near-infrared range). This allows for the identification and spatial distribution mapping of chemical components within a sample.

Environmental Monitoring: Detecting and mapping the contamination of soil or water with chlorinated organic compounds.

Process Analytical Technology (PAT): Monitoring the synthesis of this compound or its derivatives in real-time to ensure reaction completion and identify the formation of byproducts.

Quality Control: Assessing the purity and homogeneity of materials containing chlorinated polymers or related compounds.

The methodology would involve developing a predictive model by correlating the hyperspectral data with known concentrations of the target compound, which can then be used for rapid and non-destructive analysis of new samples.

Correlation of Spectroscopic Data with Computational Models

In modern chemical analysis, computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for interpreting and predicting spectroscopic data. mdpi.com When experimental data for a compound like this compound is scarce, DFT calculations can provide highly valuable theoretical spectra.

The process involves:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frequency Calculation: From the optimized geometry, the vibrational frequencies (for FTIR and Raman) can be calculated. These theoretical frequencies are often scaled by a specific factor to better match experimental values nih.gov.

NMR Shielding Calculation: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts.

Electronic Transition Calculation: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the UV-Vis absorption spectrum. mdpi.com

By comparing these calculated spectra with experimental data (if available), researchers can confirm structural assignments and gain a deeper understanding of the molecule's properties. For novel or difficult-to-isolate compounds, this correlation is crucial for verifying the proposed structure. The good agreement often found between scaled DFT-calculated frequencies and experimental results for similar organic molecules provides a high degree of confidence in the assignments of vibrational modes. researchgate.net

V. Computational Chemistry and Theoretical Investigations of Trichlorocyclopentadiene

Quantum Chemical Approaches

Quantum chemical methods are foundational to modern computational chemistry. They use the principles of quantum mechanics to model molecular systems. For a molecule such as Trichlorocyclopentadiene, these methods can predict its stable structure, how electrons are distributed, and its behavior in chemical reactions. Two primary classes of quantum chemical methods are Density Functional Theory (DFT) and ab initio calculations, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity to compute. This approach provides a good compromise between accuracy and computational expense, making it suitable for a wide range of molecular systems, including chlorinated organic compounds. nih.gov

For this compound, a DFT study would typically begin with geometry optimization to find the most stable arrangement of its atoms. This process determines key structural parameters such as bond lengths and angles. Following optimization, various electronic properties can be calculated to understand the molecule's reactivity and behavior. These properties include the distribution of electrical charges on each atom (Mulliken atomic charges), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. A smaller gap generally indicates a more reactive molecule.

An illustrative DFT calculation for a this compound isomer might yield the structural and electronic data presented in the tables below.

Table 1: Hypothetical Optimized Geometric Parameters for a this compound Isomer (DFT/B3LYP/6-31G)* This table is for illustrative purposes to show the type of data generated by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.35 |

| C2-C3 | 1.50 |

| C-Cl | 1.75 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| C1-C2-C3 | 109.5 |

| Cl-C-C | 125.0 |

| Dihedral Angles (°) | |

| H-C-C-H | 120.0 |

Table 2: Hypothetical Electronic Properties for a this compound Isomer (DFT/B3LYP/6-31G)* This table is for illustrative purposes to show the type of data generated by DFT calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Atomic Charges (e) | |

| C (bonded to Cl) | +0.15 |

| Cl | -0.20 |

| C (sp2) | -0.10 |

| H | +0.12 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods are known for their high accuracy but are also computationally more demanding than DFT. nist.govnist.gov They are often used to benchmark other methods or for systems where high precision is crucial. researchgate.net

For this compound, high-accuracy ab initio methods like Coupled Cluster (CC) or Møller-Plesset (MP) perturbation theory could be employed to obtain very precise values for its geometric and electronic properties. researchgate.net These calculations would serve as a "gold standard" to validate results from less computationally expensive methods like DFT. For instance, highly accurate predictions of the molecule's energy, dipole moment, and polarizability can be achieved, providing a definitive theoretical characterization of the molecule. Such calculations are particularly valuable for small to medium-sized molecules where computational resources permit their use.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are indispensable for unraveling the complex step-by-step sequences of chemical reactions, known as reaction mechanisms. pku.edu.cnnih.gov By modeling the interactions between reacting molecules, it is possible to map out the entire energy landscape of a reaction, identifying the most likely pathways from reactants to products.

A potential energy surface (PES) is a conceptual and mathematical model that represents the energy of a molecule or a system of molecules as a function of its geometry. digitellinc.comrsc.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. scielo.org.mx

In the study of this compound's reactivity, such as its participation in Diels-Alder reactions or its decomposition pathways, computational chemists would explore its relevant PES. nih.gov By using algorithms for reaction path following, they can trace the minimum energy path (MEP) that connects reactants to products. scielo.org.mx This path reveals the sequence of geometric changes that occur as the reaction progresses and identifies any stable intermediates that may be formed along the way.

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the minimum energy reaction path. beilstein-journals.orgscm.com It is a fleeting, unstable configuration that molecules must pass through to transform from reactants into products. Characterizing the TS is a key goal of computational reaction studies because its energy determines the reaction rate.

For a reaction involving this compound, computational methods would be used to locate the precise geometry of the transition state. youtube.com A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactants to products. scm.com Once the TS is located and its energy is calculated, the activation energy (Ea) can be determined as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate using theories like Transition State Theory (TST). nih.gov

Table 3: Hypothetical Energy Profile for a Reaction of this compound This table is for illustrative purposes to show the type of data generated in a reaction study.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | -5.0 |

| Transition State 2 | +15.0 |

| Products | -20.0 |

Advanced computational techniques allow for a highly detailed analysis of the chemical changes occurring during a reaction. Bonding Evolution Theory (BET), for example, examines the changes in electron density along the reaction path to understand precisely when and how chemical bonds are broken and formed. mdpi.com This analysis divides the reaction into a series of distinct "phases," each characterized by specific changes in the electronic structure. mdpi.com

For a reaction involving this compound, such as a dehydrochlorination process, BET could reveal the exact sequence of events: for instance, whether the C-H bond breaks before, after, or simultaneously with the C-Cl bond. mdpi.com This level of detail provides a deep understanding of the underlying molecular mechanism. Internal force analysis complements this by examining the forces acting on each atom at different points along the reaction path, which can help to explain why the reaction proceeds in a particular manner.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its structural flexibility and how it interacts with its environment.

The process begins with the development of a force field, which is a set of parameters that defines the potential energy of the system. For halogenated hydrocarbons, specialized or refined force fields are often necessary to accurately model the behavior of chlorine atoms. The simulation then calculates the forces acting on each atom and uses Newton's equations of motion to model their movements over a series of small time steps.

Conformational Analysis: The five-membered ring of this compound is not planar and can adopt various puckered conformations. MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations. By simulating the molecule at different temperatures, researchers can observe transitions between different conformational states, such as envelope and twist forms, and determine the energy barriers associated with these changes. This analysis is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents, or with surfaces. These simulations can reveal detailed information about non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and halogen bonding. By analyzing the trajectories of molecules in the simulation, it is possible to calculate key properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This information is fundamental to understanding its behavior in solution and its potential role in larger chemical systems. For instance, simulations can model the binding affinity and orientation of this compound within a protein's active site or on a catalyst's surface. nih.govnih.govresearchgate.net

Below is a representative table outlining the types of intermolecular interactions that can be quantified using MD simulations for this compound in a solvent like benzene (B151609).

| Interaction Type | Description | Typical Energy Range (kJ/mol) | Simulation Output |

|---|---|---|---|

| van der Waals | Non-specific attractive/repulsive forces between molecules. | 0.4 - 4 | Lennard-Jones potential parameters |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of this compound and polar solvent molecules. | 5 - 20 | Time-correlation functions of molecular dipoles |

| Halogen Bonding | A specific non-covalent interaction where the chlorine atom acts as an electrophilic region (sigma-hole) and interacts with a nucleophile. | 5 - 40 | Radial and angular distribution functions |

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational quantum chemistry offers a suite of methods to predict the spectroscopic properties of molecules with high accuracy. unibo.itscispace.comnsf.gov These predictions are vital for interpreting experimental spectra and can help in the identification and characterization of unknown compounds.

For this compound, methods like Density Functional Theory (DFT) are commonly used to calculate various spectroscopic parameters. By solving the Schrödinger equation for the molecule's electronic structure, these methods can predict:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectroscopy, theoretical calculations can predict the frequencies and intensities of vibrational modes, such as C-Cl stretches, C=C double bond stretches, and ring deformations.

NMR Chemical Shifts: The magnetic environment of each nucleus (¹H and ¹³C) can be calculated to predict NMR chemical shifts and coupling constants.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectroscopy.

Validation: A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental data. nih.gov The calculated spectra are compared with measured spectra. Discrepancies between the two can arise from limitations in the theoretical model, such as the choice of functional or basis set, or from environmental effects (e.g., solvent, temperature) not included in the calculation. Often, a scaling factor is applied to the calculated frequencies to improve agreement with experimental results, accounting for systematic errors in the computational method. This comparative approach not only validates the computational model but also aids in the definitive assignment of experimental spectral bands to specific molecular motions. nih.gov

The following table presents a hypothetical comparison between DFT-calculated and experimentally measured vibrational frequencies for key stretching modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) | Deviation (%) |

|---|---|---|---|

| C=C Symmetric Stretch | 1625 | 1608 | 1.06% |

| C=C Asymmetric Stretch | 1590 | 1575 | 0.95% |

| C-Cl Stretch (vinylic) | 850 | 835 | 1.80% |

| C-Cl Stretch (allylic) | 710 | 698 | 1.72% |

| C-H Stretch | 3080 | 3065 | 0.49% |

Development of Theoretical Frameworks for Halogenated Organic Systems

Standard computational models and force fields, while effective for many organic molecules, can face challenges when applied to highly halogenated systems like this compound. semanticscholar.org The unique electronic properties of halogens necessitate the development of more sophisticated theoretical frameworks.

A key area of development is the accurate description of halogen bonding. nih.gov Unlike the traditionally perceived uniform negative charge on a halogen atom, there is an anisotropic distribution of electron density. This results in a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the C-X bond (where X is a halogen). This positive region can interact favorably with nucleophiles, forming a strong, directional non-covalent bond.

Developing theoretical frameworks to account for these effects involves:

Force Field Parametrization: Creating new parameters for classical molecular dynamics simulations that explicitly include terms for anisotropic interactions like halogen bonding. This may involve adding virtual particles to represent the sigma-hole.

Quantum Mechanical Methods: Designing new density functionals or correcting existing ones to better capture the physics of non-covalent interactions involving halogens.

Polarizable Models: Implementing models where the electron distribution of atoms can change in response to the local electric field, providing a more dynamic and accurate picture of intermolecular forces.

These advanced frameworks are crucial for accurately simulating the behavior of halogenated organic compounds in various environments, from biological systems to materials science applications. osc.edu this compound serves as an important model system for testing and refining these theoretical approaches, ultimately leading to more reliable predictive power for this entire class of molecules. researchgate.net

Vi. Organic Chemistry of Trichlorocyclopentadiene Derivatives and Analogs

Synthesis and Chemical Transformations of Novel Derivatives

The synthesis of novel derivatives from chlorinated cyclopentadienes often involves leveraging the inherent reactivity of the diene system or functionalizing the chlorinated backbone. While direct derivatization of trichlorocyclopentadiene can be challenging, analogous chemistry on related cyclopentadiene (B3395910) systems provides insight into potential transformations.

Protocols for synthesizing diverse pentacarboxycyclopentadienes (PCCPs) offer a model for functionalization. Starting from readily available pentacarbomethoxycyclopentadiene, new derivatives can be accessed through straightforward reactions:

Transesterification : This single-step process allows for the creation of various aliphatic ester derivatives.

Amidation : Treatment with amines can yield mono- or diamides.

Acid Chloride Formation : For less nucleophilic alcohols, an alternative method involves the in-situ generation of a putative cyclopentadiene penta-acid chloride, followed by esterification. This has been used to install functional groups like benzyl (B1604629) alcohol and (R)-1-phenylethanol. nih.govnih.gov

These methods highlight that the cyclopentadiene core, even when heavily substituted, is amenable to a range of chemical transformations, suggesting pathways for the derivatization of this compound.

A summary of synthetic methods for functionalized pentacarbomethoxycyclopentadiene, analogous to potential this compound derivatization, is presented below.

| Starting Material | Reagent(s) | Product Type | Reference |

| Pentacarbomethoxycyclopentadiene | Excess Aliphatic Alcohol | Aliphatic Ester Derivative | nih.gov |

| Pentacarbomethoxycyclopentadiene | Amines | Mono- or Diamide | nih.gov |

| Pentacarbomethoxycyclopentadiene | 1. Thionyl chloride, DMF 2. Low-nucleophilicity Alcohols | Ester Derivative | nih.gov |

Formation of Polycyclic Systems and Cyclopentadiene Adducts

A hallmark of cyclopentadiene and its derivatives is their participation in cycloaddition reactions, most notably the Diels-Alder reaction, to form polycyclic and bridged bicyclic systems. wvu.eduwvu.edu The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), reliably forming six-membered rings. wikipedia.org

Cyclic dienes like cyclopentadiene are particularly reactive in Diels-Alder reactions because their diene unit is locked in the necessary s-cis conformation. wvu.eduwvu.edu When cyclopentadiene or its derivatives react with a dienophile, a new six-membered ring is fused to the original five-membered ring, creating a bridged bicyclic system known as a norbornene derivative. mdpi.commasterorganicchemistry.com The reaction between cyclopentadiene and maleic anhydride (B1165640), for example, proceeds rapidly to form a bicyclic adduct. wvu.eduwvu.edu

The high reactivity of cyclopentadiene also allows it to react with itself in a Diels-Alder reaction, forming endo-dicyclopentadiene. nih.gov This dimerization is reversible, and the monomeric cyclopentadiene can be regenerated by heating dicyclopentadiene (B1670491), a process known as a retro-Diels-Alder reaction. gordon.edu Further cycloaddition of cyclopentadiene (CPD) to dicyclopentadiene (DCPD) can lead to the formation of tricyclopentadiene (TCPD), a high-energy-density fuel candidate. daneshyari.com

The formation of polycyclic aromatic compounds can also be achieved through extrusion reactions from chalcogen-containing precursors, representing another route to complex ring systems. beilstein-journals.org

| Diene | Dienophile | Product Type | Reference |

| Cyclopentadiene | Maleic Anhydride | Bridged Bicyclic Adduct | wvu.edu |

| Cyclopentadiene | 1,4-Benzoquinone | 1:1 and 2:1 Cycloadducts | nih.gov |

| Cyclopentadiene | Cyclopentadiene | Dicyclopentadiene (Dimer) | nih.gov |

| Dicyclopentadiene | Cyclopentadiene | Tricyclopentadiene | daneshyari.com |

Development of Chiral Derivatives

The development of chiral derivatives from achiral starting materials is a cornerstone of modern asymmetric synthesis. This is often achieved using chiral catalysts, which can control the stereochemical outcome of a reaction to favor the formation of one enantiomer over another. nih.govchemrxiv.orgyoutube.com

In the context of cyclopentadiene scaffolds, chiral pentacarboxy-substituted cyclopentadienes (PCCPs) have been designed as a novel class of highly acidic and effective Brønsted acid catalysts. nih.gov The synthesis and diversification of these catalysts are straightforward, allowing for the introduction of chirality through the ester groups attached to the cyclopentadiene ring. nih.govnih.gov For example, chiral alcohols derived from the chiral pool can be incorporated to create an asymmetric catalytic environment. nih.gov

The utility of chiral catalysts extends beyond creating new stereocenters; they can also be decisive in promoting macrocyclization reactions of substrates that already possess chirality, overcoming high entropic barriers through favorable transition-state interactions. nih.govchemrxiv.org The principles of asymmetric catalysis, including those developed for other systems like pyrrolidine (B122466) synthesis or halocyclizations, provide a framework for the potential development of chiral this compound derivatives. nih.govrsc.org

| Catalyst Type | Application | Key Feature | Reference |

| Chiral Pentacarboxy-substituted Cyclopentadienes (PCCPs) | Enantioselective Brønsted Acid Catalysis | Highly acidic, easily diversified scaffold | nih.gov |

| Chiral Sulfide Catalysts | Asymmetric Halocyclizations | Effective for enantioselective halogenations | rsc.org |

| Peptide-based Copper Complexes | Chirality-matched Macrocyclizations | Control reactions where no new static stereocenter is formed | nih.govchemrxiv.org |

Functionalization Strategies for this compound Backbones

Functionalizing the this compound backbone requires strategies that can selectively target specific positions on the ring. Modern organic chemistry offers powerful tools for C-H functionalization, which allows for the direct conversion of C-H bonds into new functional groups, streamlining synthetic routes. wisc.edu

A significant challenge in C-H functionalization is controlling site-selectivity, as most organic molecules contain numerous similar C-H bonds. wisc.edunih.gov Catalyst-controlled reactions provide a solution, where the catalyst dictates the site of reaction, overriding the inherent reactivity of the substrate. wisc.eduresearchgate.net For instance, different dirhodium catalysts have been developed that can selectively functionalize either the most accessible secondary or tertiary C-H bonds via carbene insertion. wisc.eduresearchgate.net

Another innovative approach is the use of a persistent sulfur-based radical for thianthrenation, which functionalizes complex arenes with high selectivity without requiring directing groups. nih.gov The resulting thianthrenium salts act as versatile synthetic linchpins for further transformations. nih.gov While developed for aromatic systems, the underlying principles of catalyst- and reagent-controlled selectivity are applicable to the functionalization of halogenated aliphatic rings like the this compound backbone. Additionally, methods for the chemoselective thiolation of chlorinated silsesquioxanes demonstrate efficient strategies for functionalizing chlorinated scaffolds. mdpi.com

| Functionalization Method | Key Advantage | Applicability | Reference |

| Catalyst-controlled C-H Insertion | High site-selectivity (e.g., at tertiary C-H bonds) | Modifying specific positions on the cyclopentadiene ring | wisc.eduresearchgate.net |

| Thianthrenation | High selectivity without directing groups; installs a versatile functional group | Direct functionalization of the chlorinated backbone | nih.gov |

| Thiolation via Cs₂CO₃–TBAI system | Rapid, quantitative, and chemoselective for chlorinated compounds | Attaching sulfur-based functional groups to the backbone | mdpi.com |

Structure-Activity Relationships in Halogenated Cyclopentadiene Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. For halogenated compounds, SAR studies investigate the effect of the type, number, and position of halogen atoms on the molecule's properties.

In various classes of halogenated compounds, specific structural features are linked to biological activity. For instance, in a study of halogenated disinfectants as inhibitors of the enzyme 5α-reductase type 1, SAR analysis revealed that potency was correlated with physicochemical properties like LogP, molecular weight, and halogen content. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling identified hydrogen bond acceptor and hydrophobic features as critical for inhibitory activity. nih.gov

Similarly, SAR studies on halogenated steroids have a long history of correlating structure with biological function. nih.gov The introduction of halogen substituents at various positions on a molecular scaffold can profoundly impact its activity. For example, in a series of hydantoin-cored ligands, introducing double halogen substituents on terminal benzene (B151609) rings remarkably enhanced potency. researchgate.net

The norbornene scaffold, which is an adduct of cyclopentadiene, has also been explored in medicinal chemistry. mdpi.com Structural modifications to this bicyclic ring, including the addition of various functional groups, play a key role in governing the ability of these compounds to interact with biological targets. mdpi.com These examples from diverse halogenated and cyclic systems underscore that the arrangement of chlorine atoms on a this compound scaffold, along with other functional groups, would be expected to strongly dictate its biological and chemical properties. mdpi.comnih.gov

| Compound Class / Scaffold | Key SAR Finding | Implication | Reference |

| Halogenated Disinfectants | Potency correlates with LogP, molecular weight, and halogen content. | Physicochemical properties are critical for enzyme inhibition. | nih.gov |

| Hydantoin-Cored Ligands | Double halogen substitutions significantly enhance biological potency. | Specific halogenation patterns can be used to optimize activity. | researchgate.net |

| Norbornene Derivatives | Structural modifications and functional groups govern interaction with biological targets. | The core scaffold can be decorated to tune biological effects. | mdpi.com |

Vii. Polymer Chemistry and Materials Science Applications of Trichlorocyclopentadiene

Design and Synthesis of Specialty Polymers Incorporating Trichlorocyclopentadiene Moieties

The strategic inclusion of this compound moieties into polymer backbones or as pendant groups allows for the fine-tuning of material properties. The presence of chlorine atoms and the cyclic structure are key factors influencing the final characteristics of the polymer.

The introduction of cyclic structures, such as those derived from dicyclopentadiene (B1670491) (a related compound), into polymer backbones is a known strategy to increase the rigidity of the molecular chain, leading to improved thermal stability. nih.gov It is hypothesized that the incorporation of this compound would yield similar or even enhanced effects due to the increased molecular weight and polarity imparted by the chlorine atoms.

Research on copolymers of dicyclopentadiene has shown that functionalization can lead to more durable thermal properties and increased oxidative resistance. southalabama.edusouthalabama.edu For instance, the thermal degradation of copolymers of styrene (B11656) and 1,4-butadiene is influenced by the composition of the monomers. marquette.edu While direct studies on this compound are limited, the principles observed in these related systems suggest a significant potential for creating polymers with high thermal stability. The thermal stability of polymers is often evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature.

Table 1: Illustrative Thermal Properties of Polymers Containing Cyclic Moieties

| Polymer System | Onset Decomposition Temperature (Tonset) | Reference |

| Polydicyclopentadiene (pDCPD) based copolymers | Varied with comonomer | southalabama.edu |

| Poly(lactic acid) with reactive extrusion | Increased by 10.4 °C | mdpi.com |

| Ethylene-Propylene-Diene Rubber (EPDM) Composite | Onset at ~455 °C | mdpi.com |

The optical and electrical properties of polymers can be significantly altered by the incorporation of specific functional groups. ed.ac.ukscirp.org The chlorine atoms in this compound can influence the electronic nature of the polymer, potentially leading to materials with interesting dielectric properties. ed.ac.uk The modification of polymer films with various dopants can transform them into novel composite materials with tailored optical and electrical characteristics. icrc.ac.irscielo.br

For instance, the introduction of nanoparticles into a polymer matrix can alter the optical energy gap and electrical conductivity of the material. scirp.org While specific data on this compound-containing polymers is scarce, the principles of polymer modification suggest that it could be a valuable component in the design of materials for electronic and optoelectronic applications.

Table 2: Factors Influencing Electrical Properties of Polymers

| Property | Influencing Factors | Reference |

| Dielectric Constant | Presence of polar bonds, molecular symmetry | ed.ac.uk |

| Electrical Conductivity | Electron delocalization, presence of conductive fillers | mdpi.com |

| Dielectric Strength | Molecular structure, presence of defects | ed.ac.uk |

This table outlines general principles that would apply to the design of this compound-based polymers with specific electrical properties.

Advanced Polymerization Techniques

The synthesis of polymers incorporating this compound can be achieved through various advanced polymerization methods. The choice of technique depends on the desired polymer architecture, molecular weight, and properties.

Radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. youtube.com The process is initiated by a radical species, which can be generated from an initiator molecule. nih.gov In the context of cyclic dienes, radical polymerization has been successfully applied to monomers like 3-methylenecyclopentene. nih.gov The polymerization of vinyl chloride, a chlorinated monomer, proceeds via a radical mechanism with regioselectivity influenced by the stability of the resulting radical. youtube.com This suggests that this compound, with its double bonds, could potentially be polymerized or copolymerized using radical initiators. The presence of chlorine atoms might influence the reactivity of the monomer and the properties of the resulting polymer.

Topochemical polymerization is a solid-state polymerization method where the crystalline packing of the monomer dictates the structure and stereochemistry of the resulting polymer. escholarship.org This technique can lead to highly ordered and crystalline polymers. The success of topochemical polymerization relies on the precise arrangement of reactive groups in the crystal lattice. escholarship.orgescholarship.org While there is no direct evidence of topochemical polymerization of this compound in the provided search results, the principles of this method could be applied to suitably designed crystalline monomers derived from it. The goal would be to create highly regular polymer chains with specific properties arising from their ordered structure.

Copolymerization Studies

Development of Novel Monomers from this compound

The synthesis of novel monomers derived directly from this compound is not a widely documented area of research. In principle, the reactive double bonds and the allylic positions of the this compound ring could be functionalized to create new monomeric structures. For instance, it could potentially serve as a precursor for flame-retardant monomers due to its high chlorine content. However, specific examples of such monomers and their subsequent polymerization are not described in the available literature. The reactivity of chlorinated cyclopentadienes in Diels-Alder reactions is a known area of study, which could theoretically be applied to the synthesis of functional monomers, but dedicated research on this application for this compound is not apparent.

Application in Composite Materials Research

Direct applications of this compound-based polymers or copolymers as components in composite materials are not well-documented. While chlorinated polymers have been used to modify the properties of other polymer matrices, such as increasing the heat deflection temperature of dicyclopentadiene polymers, this involves the use of pre-existing chlorinated polymers rather than the in-situ polymerization of this compound within a composite material. epo.orggoogle.com The potential for this compound to be used as a reactive monomer in the formation of a polymer matrix for composites, or as a precursor for a reinforcing agent, has not been a significant focus of the materials science research that was surveyed.

Lack of Sufficient Data Precludes Detailed Analysis of this compound's Environmental Fate

The outlined sections and subsections necessitate specific research findings that are currently absent from the public domain. These include:

VIII. Environmental Chemistry and Degradation Pathways of this compound

Viii. Environmental Chemistry and Degradation Pathways of Trichlorocyclopentadiene

Environmental Persistence and Transport Mechanisms:Concrete data on the half-life of Trichlorocyclopentadiene in various environmental compartments (soil, water, air) and its transport mechanisms, such as soil sorption coefficients (Koc) and potential for long-range transport, are not documented in the available literature.

Without these foundational research findings, any attempt to construct the requested article would rely on speculation and extrapolation from potentially dissimilar compounds, thereby failing to meet the required standards of scientific accuracy and detail. Further empirical research is necessary to elucidate the environmental behavior of this compound.

Ix. Industrial Applications of Trichlorocyclopentadiene As a Chemical Intermediate

Role in Fine Chemical Synthesis

Trichlorocyclopentadiene's utility as a chemical intermediate is fundamentally linked to its participation in the Diels-Alder reaction. This reaction is a powerful method in organic chemistry for forming six-membered rings by reacting a conjugated diene with an alkene (dienophile). weebly.com The reaction provides a reliable pathway to construct complex cyclic systems with significant stereochemical control. weebly.com

In this context, this compound serves as the diene component. The chlorine atoms on the cyclopentadiene (B3395910) ring influence the electronic properties and reactivity of the diene system. This reactivity allows it to be a precursor in the synthesis of specialized, high-value organic compounds, often referred to as fine chemicals. The primary application of this chemistry has been in the production of chlorinated polycyclic hydrocarbons, which formed the structural backbone of a class of now-restricted organochlorine insecticides. weebly.com

Applications in Agrochemical and Pharmaceutical Precursor Synthesis

The most significant historical industrial application of chlorinated cyclopentadienes, including analogues like hexachlorocyclopentadiene (B6142220), was in the manufacturing of cyclodiene insecticides. weebly.com These compounds were widely used from the 1950s until their use was heavily restricted or banned due to environmental and health concerns. floridahealth.gov The synthesis of these agrochemicals is a direct application of the Diels-Alder reaction, where the chlorinated cyclopentadiene ring is a key reactant.

Two prominent examples of insecticides synthesized using this pathway are Aldrin and Dieldrin. weebly.com

Aldrin was produced via the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene.

Dieldrin is closely related to Aldrin and was formed by the subsequent epoxidation of Aldrin. publications.gc.ca In the environment and in biological systems, Aldrin is rapidly converted to Dieldrin, which is more stable and persistent. floridahealth.govpublications.gc.ca

These insecticides were valued for their high efficacy against a broad spectrum of insect pests in crops such as corn and cotton, as well as for termite control. weebly.comfloridahealth.gov However, their high chemical stability, low water solubility, and high affinity for fatty tissues led to their persistence in the environment and bioaccumulation in the food chain. publications.gc.canih.gov

Below is a table summarizing the key reactants in the synthesis of these cyclodiene agrochemicals.

| Diene Precursor | Dienophile | Product (Agrochemical) |

| Hexachlorocyclopentadiene | Norbornadiene | Aldrin |

| Aldrin | Peroxy acid (for epoxidation) | Dieldrin |

This table illustrates the synthesis pathway for key cyclodiene insecticides, where chlorinated cyclopentadienes are the foundational structural component.

While these compounds were effective, their profound environmental impact has led to a cessation of their production and use in many parts of the world. publications.gc.ca There is no significant documented use of this compound as a precursor in modern pharmaceutical synthesis.

Catalysis and Process Optimization in Industrial Production

The industrial-scale production of chlorinated hydrocarbons, such as the precursors to cyclodiene pesticides, historically involved high-temperature and high-pressure processes. The synthesis of chlorinated methanes, for instance, is achieved through the direct chlorination of methane (B114726) at high temperatures. wikipedia.org Similar principles would apply to the production of this compound, involving the controlled reaction of cyclopentadiene with a chlorinating agent.

Process optimization in such a manufacturing context focuses on several key areas:

Catalyst Selection: The choice of catalyst is crucial for improving reaction rates and selectivity, which is essential for maximizing the yield of the desired chlorinated product while minimizing the formation of unwanted by-products. While specific catalysts for this compound synthesis are not detailed in available literature, industrial chlorination reactions often employ catalysts to facilitate the process.

Reaction Conditions: Optimizing temperature and pressure is critical. The Diels-Alder reaction itself can sometimes proceed under mild conditions, but the synthesis of the chlorinated precursor may require significant energy input. weebly.com Efficient heat exchange and pressure control are vital for maintaining safety and maximizing yield.

Feedstock Purity and Ratio: The purity of reactants and the precise control of their molar ratios are essential to ensure the reaction proceeds efficiently and to minimize the generation of impurities that would require costly separation steps.

Reactor Design: The choice between batch or continuous reactor systems can significantly impact productivity and cost-effectiveness. catalysts.com Continuous reactors often offer advantages for large-scale production by improving consistency and reducing downtime. catalysts.com

Modern chemical manufacturing increasingly relies on sophisticated process control and modeling to achieve optimization, ensuring that operations are efficient, cost-effective, and safe. researchgate.net

Q & A

Q. What are the established synthetic routes for trichlorocyclopentadiene, and how do reaction conditions influence isomer distribution?

this compound is typically synthesized via chlorination of cyclopentadiene derivatives. Key factors include temperature (e.g., 40–60°C for kinetic vs. thermodynamic control), solvent polarity (non-polar solvents favor less substituted isomers), and catalyst choice (e.g., FeCl₃ vs. AlCl₃). Conflicting isomer ratios in literature may arise from differences in quenching methods or purification techniques. Validate outcomes using GC-MS and NMR (¹H/¹³C) to distinguish isomers, referencing EPA reports on chlorinated cyclopentadienes for benchmark data .

Q. How should researchers characterize this compound’s purity and structural identity?

- Analytical Methods :

| Technique | Purpose | Key Parameters |

|---|---|---|

| GC-MS | Purity assessment | Retention time, m/z peaks for parent ion (M⁺ ~228) |

| NMR | Isomer identification | δ 5.8–6.2 ppm (olefinic protons), coupling patterns |

| FT-IR | Functional groups | C-Cl stretches (550–650 cm⁻¹) |

| Cross-validate with EPA-reported spectra to resolve discrepancies in peak assignments . |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and potential respiratory irritancy.

- Store under inert atmosphere (N₂/Ar) to prevent decomposition; monitor for HCl off-gassing.

- Dispose via EPA-approved hazardous waste protocols, as outlined in TSCA Scope documents .

Advanced Research Questions

Q. How does this compound degrade in aqueous environments, and what factors govern its persistence?

Degradation pathways include hydrolysis (pH-dependent), photolysis (UV irradiation), and microbial action. Contradictions in half-life data (e.g., 2 days vs. 2 weeks) may stem from varying dissolved organic matter or Cl⁻ concentrations. Use LC-HRMS to track intermediates like dichlorocyclopentadienones, and apply QSAR models to predict environmental fate .

Q. What mechanistic insights explain this compound’s role as a disinfection byproduct (DBP) in drinking water?

Formation occurs during chlorination/chloramination of algal organic matter (AOM). Key precursors include cyclopentadienyl moieties in AOM. Advanced studies require:

- Simulated water matrices with controlled Cl₂/NH₂Cl doses.

- Comparative toxicity profiling (e.g., LC50 assays vs. trihalomethanes) .

- Data contradictions may arise from seasonal variations in algal blooms or competing DBP pathways.

Q. How can computational methods resolve conflicting reactivity data in this compound’s electrophilic substitution reactions?

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and regioselectivity.

- Compare with experimental kinetic isotope effects (KIE) to validate mechanistic hypotheses.

- Address contradictions by assessing solvent effects (implicit vs. explicit models) .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in toxicity studies of this compound?

- Data Normalization : Adjust for variables like exposure duration, organism life stage, and metabolic activity.

- Meta-Analysis Table :

| Study | Model Organism | LC50 (mg/L) | Confidence Interval |

|---|---|---|---|

| EPA (1988) | Daphnia magna | 0.12 | 0.09–0.15 |

| Aziz (2023) | Zebrafish | 0.18 | 0.14–0.22 |

- Use Cochran’s Q-test to assess heterogeneity and identify outliers .

Q. What experimental designs optimize reproducibility in this compound synthesis?

- Modular Workflow :

Pre-dry solvents (MgSO₄) and reagents.

Standardize chlorination rates (e.g., Cl₂ gas flow at 0.5 L/min).

Document quenching time (±5 sec) to minimize batch variations.

- Report yields as molar ratios (vs. theoretical) and include error margins (±SD) in publications .

Tables for Comparative Analysis

Table 1. Isomer Distribution Under Different Synthetic Conditions

| Catalyst | Temp (°C) | Isomer Ratio (1,2,3- vs. 1,2,4-) | Reference |

|---|---|---|---|

| FeCl₃ | 40 | 3:1 | |

| AlCl₃ | 60 | 1:2 |

Table 2. Environmental Half-Lives Under Varied Conditions

| Matrix | pH | Light Exposure | Half-Life (Days) |

|---|---|---|---|

| Freshwater | 7 | Yes | 3.2 ± 0.5 |

| Seawater | 8 | No | 14.1 ± 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.